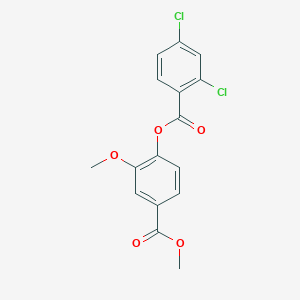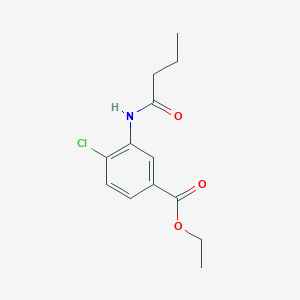![molecular formula C18H19NO4 B309352 Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309352.png)
Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate, also known as PMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzoate family and is commonly used as a tool in the study of biological systems.
Mecanismo De Acción
The mechanism of action of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate involves its ability to bind to specific proteins and enzymes in biological systems. This binding can lead to changes in the activity of these proteins and enzymes, which can then affect cellular processes such as signaling and metabolism.
Biochemical and Physiological Effects:
Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects, including the activation of protein kinase C (PKC) and the induction of cellular differentiation. It has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate in lab experiments is its ability to selectively bind to specific proteins and enzymes, allowing researchers to study the effects of these interactions in a controlled environment. However, one limitation of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate, including the development of new methods for its synthesis and purification, as well as the investigation of its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate and its effects on biological systems.
Métodos De Síntesis
The synthesis of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate involves the reaction between 2-hydroxy-5-nitrobenzoic acid and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with propyl alcohol to yield Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate.
Aplicaciones Científicas De Investigación
Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein binding sites and as a tool for the study of enzyme kinetics. It has also been used in the study of the role of cell signaling pathways in cancer and other diseases.
Propiedades
Nombre del producto |
Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate |
|---|---|
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-10-23-18(22)15-11-14(8-9-16(15)20)19-17(21)13-6-4-12(2)5-7-13/h4-9,11,20H,3,10H2,1-2H3,(H,19,21) |
Clave InChI |
CFRQFHNRELJHOC-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C)O |
SMILES canónico |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dichloro-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309270.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309274.png)
![Ethyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309275.png)
![Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309276.png)
![4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309277.png)
![4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309280.png)
![Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309281.png)
![Ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B309283.png)
![4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)
![Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309286.png)

![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)